1-Isobutyl-5-nitro-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6(2)5-9-7(10(11)12)3-4-8-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZODIDKKGGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isobutyl 5 Nitro 1h Pyrazole and Analogues
Direct Nitration Strategies for Pyrazole (B372694) Rings
Direct nitration is a common method for introducing a nitro group onto the pyrazole ring. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.
Electrophilic Nitration Procedures
Electrophilic nitration of pyrazoles is a fundamental method for the synthesis of nitropyrazoles. nih.gov This reaction typically involves the use of a nitrating agent, which provides the electrophilic nitronium ion (NO₂⁺). Common nitrating systems include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). semanticscholar.orgumich.edu The choice of the nitrating agent and reaction conditions can significantly influence the outcome of the reaction, including the position of nitration and the potential for side reactions. For instance, the nitration of 1-phenylpyrazole (B75819) with mixed acids at low temperatures primarily yields the 1-p-nitrophenylpyrazole, indicating that under strongly acidic conditions, the pyrazole ring can be deactivated by protonation, leading to substitution on the phenyl ring. cdnsciencepub.comresearchgate.net In contrast, using "acetyl nitrate" (nitric acid in acetic anhydride) can lead to selective nitration at the 4-position of the pyrazole ring. cdnsciencepub.comresearchgate.net
The reactivity of the pyrazole ring towards electrophilic attack is influenced by the substituents present. Electron-donating groups tend to activate the ring, facilitating nitration, while electron-withdrawing groups have a deactivating effect. The kinetics of nitration for various pyrazole derivatives have been studied to understand the mechanism and the influence of substituents on the reaction rate. rsc.org
A variety of nitrating agents have been explored to achieve milder reaction conditions and improve yields. For example, a combination of nitric acid and trifluoroacetic anhydride has been successfully used for the direct nitration of several five-membered heterocycles, including pyrazoles, affording mononitro derivatives in moderate to good yields. semanticscholar.orgumich.eduresearchgate.net This method is believed to involve the formation of dinitrogen pentoxide (N₂O₅) in situ. semanticscholar.org
Regioselective Nitration Control in Pyrazole Synthesis
Controlling the position of nitration (regioselectivity) is a critical aspect of pyrazole synthesis. The pyrazole ring has multiple positions where nitration can occur (C3, C4, and C5), and the outcome is governed by both electronic and steric factors.
Electrophilic attack, including nitration, at the 4-position of the pyrazole ring is often favored. cdnsciencepub.comrrbdavc.org This preference is supported by calculations of localization energies for electrophilic substitution in pyrazole. cdnsciencepub.com For instance, the nitration of 1-phenylpyrazole using acetyl nitrate (B79036) selectively occurs at the 4-position. cdnsciencepub.comresearchgate.net Similarly, 3,5-dimethylpyrazole (B48361) undergoes nitration exclusively at the 4-position. semanticscholar.org
However, the presence and nature of substituents on the pyrazole ring can alter this regioselectivity. For N-substituted pyrazoles, the position of nitration can be directed to either the 3- or 5-position. For example, the nitration of 1-methylpyrazole (B151067) with a nitric acid/trifluoroacetic anhydride system yields the 3-nitro product. semanticscholar.org In some cases, dinitration can occur. For example, pyrazole itself, when treated with the same nitrating system, can yield 3,4-dinitropyrazole. semanticscholar.org
The reaction conditions also play a crucial role in controlling regioselectivity. The use of different nitrating agents and solvents can lead to different isomeric products. For instance, the nitration of pyrazolo[1,5-a]pyrimidine (B1248293) with mixed nitric and sulfuric acids results in the 3-nitro compound, whereas using nitric acid in acetic anhydride leads to the 6-nitro derivative, demonstrating a strong reagent-dependent orientation of substitution. cdnsciencepub.com
Cyclocondensation Approaches to Nitropyrazoles
Cyclocondensation reactions offer an alternative and often more regioselective route to nitropyrazoles by constructing the heterocyclic ring from acyclic precursors that already contain the nitro group. rsc.orgrsc.org
Synthesis from Hydrazine (B178648) Derivatives and Dicarbonyl Precursors
A classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. rrbdavc.orgyoutube.com To synthesize nitropyrazoles via this route, a nitro-containing 1,3-dicarbonyl precursor is required. The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by an enamine formation and subsequent cyclization to form the aromatic pyrazole ring. youtube.com
This approach allows for the regioselective placement of substituents on the pyrazole ring based on the structure of the starting materials. For instance, the reaction of a substituted hydrazine with an unsymmetrical nitro-substituted 1,3-dicarbonyl compound can, in principle, lead to two regioisomeric pyrazoles. However, the reaction conditions can often be optimized to favor one isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org
A notable example is the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. rsc.orgrsc.orgglobalauthorid.com This method provides good yields of the desired N1-isomer with excellent regioselectivity, and the choice of solvent, such as pyridine, was found to be critical for achieving this selectivity. rsc.orgrsc.org
Utilization of Nitro-Substituted Alkenes or Alkynes in Cyclization
[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. mdpi.com In this context, nitro-substituted alkenes or alkynes serve as valuable precursors. These reactions involve the cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile, which is the nitro-substituted alkene or alkyne. rrbdavc.orgresearchgate.netchim.it
The reaction of diazo compounds with nitroalkenes is a well-established method for synthesizing nitropyrazoles. chim.itacs.org For example, the base-mediated reaction of diethyl 1-diazo-2-oxopropylphosphonate (Bestmann–Ohira reagent) with various nitroalkenes provides functionalized phosphonylpyrazoles in a one-pot, regioselective reaction. acs.org Similarly, the [3+2] cycloaddition of diazoacetonitrile with nitroolefins can be used to synthesize cyanopyrazoles. researchgate.net
Nitrile imines, generated in situ, also react with nitroalkenes to form nitropyrazoles. An interesting example involves the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine, which unexpectedly leads to a 1,3,5-trisubstituted-5-nitropyrazole through a [3+2] cycloaddition followed by the elimination of chloroform. nih.gov
Furthermore, the reaction of tosylhydrazones (which generate diazo compounds in situ) with nitroalkenes provides a regioselective route to 3,4-diaryl-1H-pyrazoles. rsc.org This transformation proceeds under mild conditions and tolerates a wide range of substituents. rsc.org
N-Alkylation Pathways for 1-Substituted Pyrazoles
The introduction of an alkyl group, such as an isobutyl group, at the N1 position of the pyrazole ring is a key step in the synthesis of compounds like 1-isobutyl-5-nitro-1H-pyrazole. This N-alkylation can be performed on a pre-existing nitropyrazole.
The alkylation of pyrazoles typically occurs under basic conditions, where the pyrazole nitrogen is deprotonated to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. publish.csiro.au However, for unsymmetrical pyrazoles, this can lead to a mixture of N1- and N2-alkylated regioisomers. mdpi.comsemanticscholar.org The regioselectivity of this reaction is influenced by steric effects of both the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions. publish.csiro.au Generally, bulky substituents on the pyrazole ring will direct the alkylation to the more sterically accessible nitrogen atom. mdpi.comsemanticscholar.org
Alternative methods for N-alkylation have been developed to improve regioselectivity and avoid the use of strong bases. One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org Another approach is phase-transfer catalysis, which can be performed without a solvent and gives high yields of N-alkylpyrazoles. researchgate.net
For the synthesis of this compound, a common strategy would be the N-alkylation of 3- or 5-nitropyrazole with an isobutyl halide. The regioselectivity of this reaction would be a critical consideration. If a mixture of isomers is formed, chromatographic separation would be necessary to isolate the desired this compound.
Introduction of the Isobutyl Moiety via Alkylation
The introduction of an alkyl group, such as an isobutyl moiety, onto the pyrazole nitrogen is a fundamental transformation in the synthesis of compounds like this compound. This N-alkylation is typically achieved by reacting a pyrazole precursor with an appropriate alkylating agent.
A common strategy involves the direct N-alkylation of a pre-functionalized pyrazole ring. For instance, the isobutyl group can be introduced by reacting a nitropyrazole with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base. The base deprotonates the pyrazole N-H, generating a pyrazolate anion that acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide. The choice of base and solvent is critical to optimize the yield and regioselectivity of the reaction.
In cases where regioselectivity is a challenge, protecting group strategies can be employed. For example, a protecting group like the (2-trimethylsilylethoxy)methyl (SEM) group can be used to direct the alkylation to a specific nitrogen atom. After successful C-H functionalization, the protecting group can be manipulated or removed, followed by regioselective N-alkylation to introduce the desired alkyl substituent. nih.gov This method provides a high degree of control over the final substitution pattern of the pyrazole. nih.gov
Another approach involves the use of specialized alkylating agents. For example, isobutyl trichloroacetimidate has been used in the presence of an acid catalyst like camphorsulfonic acid (CSA) to alkylate a pyrazole derivative in a solvent such as 1,2-dichloroethane (B1671644) (DCE). smolecule.com The selection of the solvent is crucial, as solvents like THF or DMF can reduce the efficiency of the reaction. smolecule.com
Table 1: Comparison of Alkylation Methods for Pyrazole Derivatives
| Method | Alkylating Agent | Catalyst/Base | Solvent | Key Features |
| Direct Alkylation | Isobutyl Halide | Various Bases (e.g., NaH, K₂CO₃) | DMF, Acetonitrile, THF | A straightforward method, but regioselectivity can be an issue. |
| Protecting Group Strategy | Isobutyl Halide | Base (after deprotection) | Various | Allows for precise regiocontrol of N-alkylation. nih.gov |
| Imidate-based Alkylation | Isobutyl trichloroacetimidate | Acid (e.g., CSA) | DCE | Effective for certain substrates; solvent choice is critical for efficiency. smolecule.com |
Sequential Nitration and Alkylation Strategies
The synthesis of N-alkylated nitropyrazoles often proceeds through a sequential pathway where the pyrazole ring is first nitrated, followed by the introduction of the alkyl group. This approach allows for the strategic construction of the target molecule.
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a common nitrating agent. cdnsciencepub.com The position of nitration (C3, C4, or C5) is influenced by the substituents already present on the pyrazole ring and the reaction conditions. For instance, the direct nitration of pyrazole itself can yield 4-nitropyrazole. guidechem.com A two-step method involving the formation of N-nitropyrazole followed by a thermal rearrangement can also be used to produce 3-nitropyrazole. nih.govgoogle.com
Once the nitropyrazole is obtained, the alkyl group can be introduced via the N-alkylation methods described previously. For example, 4-nitropyrazole can be deprotonated with a strong base like sodium hydride, and the resulting anion can be reacted with an alkyl halide, such as iodomethane, to yield 1-methyl-4-nitropyrazole. nih.gov This sequential strategy is adaptable for the synthesis of this compound, where 5-nitropyrazole would be the key intermediate for subsequent alkylation with an isobutyl halide.
The order of these steps—nitration and alkylation—is crucial. Performing nitration on an N-alkylated pyrazole can sometimes lead to different isomers or side products depending on the directing effects of the alkyl group and the reaction conditions. mdpi.com Therefore, a carefully planned synthetic sequence is essential for achieving the desired product with high purity and yield. nih.gov
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like nitropyrazoles to reduce environmental impact and improve safety. mdpi.comenergetic-materials.org.cn This involves the use of efficient catalysts, alternative energy sources, and the reduction or elimination of hazardous solvents. mdpi.comjetir.org
Catalytic Methods for Nitropyrazole Synthesis
The development of catalytic methods for nitropyrazole synthesis is a key area of green chemistry research. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions.
Solid acid catalysts, such as zeolites or silica (B1680970), have been employed in the nitration of pyrazole derivatives. guidechem.com For example, 4-iodopyrazole (B32481) can be converted to 4-nitropyrazole using fuming nitric acid in the presence of an octahedral zeolite or silica catalyst. guidechem.comnih.gov These solid catalysts are often easily recoverable and reusable, which is a significant advantage from both an economic and environmental perspective. Fuming sulfuric acid can also act as a catalyst in nitration reactions by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. guidechem.com
Transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are used in various transformations of pyrazole derivatives, although less commonly for direct nitration. smolecule.com Asymmetric catalysis has also been explored for the synthesis of chiral nitropyrazole amides through Michael addition reactions. google.com The search for new, efficient, and environmentally benign catalysts for nitration and other functionalization reactions of pyrazoles remains an active area of research. energetic-materials.org.cn
Table 2: Catalytic Approaches in Pyrazole Synthesis
| Catalyst Type | Example | Reaction Type | Benefits |
| Solid Acid Catalyst | Zeolite, Silica | Nitration | Reusable, environmentally friendly, facilitates easier work-up. guidechem.comnih.gov |
| Acid Catalyst | Fuming Sulfuric Acid | Nitration | Promotes formation of the nitrating agent. guidechem.com |
| Asymmetric Catalyst | Chiral Metal Complexes | Michael Addition | Enables synthesis of enantiomerically enriched products. google.com |
Solvent-Free and Microwave-Assisted Reactions
Reducing the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are prominent strategies in the synthesis of pyrazole derivatives. mdpi.comjetir.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trnih.govmdpi.com For example, the cyclization of chalcones with hydrazine hydrate (B1144303) to form pyrazoles can be efficiently carried out under microwave conditions. nih.gov This technology is applicable to various steps in the synthesis of complex pyrazoles, offering a more sustainable alternative to traditional methods. dergipark.org.tr
Solvent-free, or solid-state, reactions provide another eco-friendly synthetic route. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or an ionic liquid. jetir.org The synthesis of nitropyrazoles from iodopyrazoles has been reported under solvent-free conditions using a silica-sulfuric acid catalyst. ingentaconnect.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, can also be performed under solvent-free conditions, further enhancing the efficiency and sustainability of the process. mdpi.comjetir.org
Chemical Transformations and Reaction Pathways of 1 Isobutyl 5 Nitro 1h Pyrazole
Reactivity of the Nitro Group in the Pyrazole (B372694) System
The nitro group is the most reactive site for transformations, primarily involving reduction to an amino group or acting as an activating group for nucleophilic substitution on the pyrazole ring.
The conversion of the nitro group on a pyrazole ring to a primary amine is a fundamental transformation, yielding valuable amino-pyrazole intermediates for further synthesis. researchgate.netnih.govnih.gov The most common and efficient method for this reduction is catalytic hydrogenation. rsc.orgsioc-journal.cn This process typically involves reacting the nitropyrazole substrate with hydrogen gas in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). vulcanchem.comgoogle.comgoogle.com
This transformation is crucial for synthesizing compounds like 5-amino-1-isobutyl-1H-pyrazole, a versatile building block for more complex molecules, including those with applications in medicinal and agricultural chemistry. scirp.orgacs.org The resulting amino group can undergo a wide range of subsequent reactions, such as diazotization or acylation. acs.orgmdpi.com
| Precursor Example | Reagents and Conditions | Product | Reference(s) |
| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | H₂, Pd/C | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | mdpi.com |
| Methyl 1-Boc-4-nitropyrazole-3-carboxylate | H₂/Pd-C | Methyl 1-Boc-4-aminopyrazole-3-carboxylate | vulcanchem.com |
| 3,5-Dibromo-4-nitropyrazole (N-alkylated) | H₂, Pd/C | N-Alkyl-4-amino-3,5-dibromopyrazole | google.comgoogle.com |
| 5-Nitro-1H-pyrazole derivatives | Catalytic Hydrogenation | 5-Amino-1H-pyrazole derivatives | scribd.com |
The presence of a strongly electron-withdrawing nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). pressbooks.pub This reaction allows for the displacement of a leaving group (or in some cases, the nitro group itself) by a nucleophile. researchgate.netacs.orgrsc.org For 1-substituted 5-nitropyrazoles, the nitro group at the C5 position enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles.
In related dinitropyrazole systems, such as 1,4-dimethyl-3,5-dinitropyrazole, nucleophilic attack occurs regioselectively, with substitution of the 5-nitro group. researchgate.net Another relevant process is cine-substitution, observed in 1,4-dinitropyrazoles. Here, a nucleophile attacks the C5 position, which leads to the elimination of the N1-nitro group and nitrous acid, resulting in a 5-substituted-4-nitropyrazole. arkat-usa.orgcdnsciencepub.com While a direct leaving group is absent on the 1-isobutyl-5-nitro-1H-pyrazole ring, the principle demonstrates the powerful activating effect of nitro groups, suggesting that if a suitable leaving group (e.g., a halogen) were present at the C4 position, it would be highly susceptible to SNAr.
| Pyrazole Substrate | Nucleophile | Position of Substitution | Product Type | Reference(s) |
| 1,4-Dimethyl-3,5-dinitropyrazole | Thioglycolic acid phenylamide | C5 | 5-Substituted-1,4-dimethyl-3-nitropyrazole | researchgate.net |
| N-Methyl-3,4,5-trinitropyrazole | Thiols, phenols, amines | C5 | 5-Substituted-N-methyl-3,4-dinitropyrazole | researchgate.net |
| 3,4,5-Trinitro-1H-pyrazole | Ammonia, amines, thiols | C4 | 4-Substituted-3,5-dinitropyrazole | scispace.com |
| 1,4-Dinitro-3-methylpyrazole | Various nucleophiles | C5 (cine-substitution) | 5-Substituted-3-methyl-4-nitropyrazole | cdnsciencepub.com |
Reactions Involving the Pyrazole Ring Nitrogen Atoms
With the N1 position occupied by the isobutyl group, the chemistry of the pyrazole ring nitrogens is focused on the N2 atom.
Since the N1 position of the pyrazole is already substituted with an isobutyl group, further N-functionalization would target the N2 "pyridine-like" nitrogen. Reaction with alkylating agents, for instance, would not lead to a different N-alkylated isomer but to the formation of a quaternary pyrazolium (B1228807) salt. The synthesis of N-substituted pyrazoles often yields a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products) when starting from an N-unsubstituted pyrazole, a challenge that has been overcome in the synthesis of the title compound. sci-hub.stgoogle.com The N-alkylation of an already N1-substituted pyrazole like this compound with an agent like methyl iodide would result in the formation of 1-isobutyl-2-methyl-5-nitro-1H-pyrazol-2-ium iodide.
Pyrazoles are basic compounds that can be protonated by acids. mdpi.com In N-substituted pyrazoles, protonation occurs at the sp²-hybridized pyridine-like nitrogen atom (N2). nih.govumons.ac.be The basicity of this nitrogen in this compound is significantly reduced due to the strong electron-withdrawing effect of the nitro group at the adjacent C5 position. nih.gov Spectrophotometric and mass spectrometric studies on various nitropyrazoles have confirmed that protonation takes place on the dicoordinated ring nitrogen. nih.govumons.ac.be While N-unsubstituted pyrazoles can also be deprotonated at the N1-H position to form anions, this is not possible for this compound due to the lack of an acidic proton on the ring nitrogen. nih.gov
Transformations of the Isobutyl Substituent
Direct chemical transformations of the N1-isobutyl group without affecting the activated nitropyrazole ring are challenging and not widely documented. The pyrazole ring, particularly when substituted with a nitro group, is susceptible to various reactions that could compete with or be initiated by reagents intended to modify the alkyl chain.
While general functional group transformations are theoretically possible, such as free-radical halogenation at the isobutyl chain, the reaction conditions required could lead to undesired side reactions on the heterocyclic ring. For instance, a bromomethyl group on a pyrazole ring is known to be a reactive handle for further synthesis, but installing such a group on a pre-existing isobutyl substituent would require highly selective reaction conditions that are not described in the context of this specific molecule. Therefore, the isobutyl group is generally considered a stable substituent under many conditions used to transform the nitro group or functionalize the pyrazole core.
Alkyl Chain Functionalization
The isobutyl group attached to the N1 position of the pyrazole ring offers a site for chemical modification, primarily through oxidation or C-H bond functionalization. While specific studies on this compound are not extensively documented, general principles of heterocyclic chemistry suggest plausible reaction pathways.
Oxidation of the Isobutyl Side Chain:
The alkyl side chains of heterocyclic compounds can be oxidized using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are known to oxidize alkyl groups attached to aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. google.comlibretexts.org In the case of this compound, the tertiary carbon of the isobutyl group lacks a hydrogen atom, suggesting that direct oxidation to a carboxylic acid at this position is unlikely. However, oxidation at the less hindered methylene (B1212753) (CH₂) or methyl (CH₃) positions of the isobutyl group could potentially occur, leading to hydroxylated or carbonylated derivatives, though such transformations often require specific and controlled conditions to avoid degradation of the pyrazole ring. The presence of the nitro group, an electron-withdrawing substituent, can influence the reactivity of the pyrazole ring and the attached alkyl chain.
| Reaction Type | Reagent | Potential Product | Notes |
| Side-chain Oxidation | KMnO₄ or K₂Cr₂O₇ | Oxidation at CH₂ or CH₃ positions | Direct oxidation at the tertiary carbon is not feasible. google.comlibretexts.org |
| C-H Activation | Transition Metal Catalysts | Functionalized isobutyl group | A potential route for introducing new functional groups. |
C-H Bond Functionalization:
Modern synthetic methods, including transition-metal-catalyzed C-H bond activation, offer a more targeted approach to functionalizing alkyl side chains. nih.gov These methods could potentially be applied to the isobutyl group of this compound to introduce various functional groups at specific positions. The branched nature of the isobutyl group can influence the regioselectivity of such reactions due to steric effects. clockss.org
Derivatization and Functionalization of 1 Isobutyl 5 Nitro 1h Pyrazole
Introduction of Additional Substituents onto the Pyrazole (B372694) Ring
The pyrazole ring, while aromatic, exhibits reactivity that is heavily influenced by its substituents. The electron-donating nature of the N-isobutyl group and the strong electron-withdrawing effect of the 5-nitro group create a unique electronic environment that directs subsequent modifications.
Halogenation Reactions
The pyrazole ring can undergo electrophilic substitution reactions such as halogenation. In pyrazole systems, the C4 position is often the most susceptible to electrophilic attack. For instance, studies on related pyrazole structures have shown that bromination occurs selectively at this position. The reaction of 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of potassium carbonate yields the 4-bromo derivative in high yield. google.com Similarly, 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid reacts with bromine to afford the 4-bromo-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. google.com
While direct halogenation of 1-Isobutyl-5-nitro-1H-pyrazole is not extensively documented, analogies with similar compounds suggest that electrophilic halogenating agents would likely introduce a halogen atom at the C4 position. The presence of the nitro group at the C5 position deactivates the ring towards electrophilic substitution, but the activating effect of the N1-isobutyl group can still facilitate reaction at the C4 carbon. Iodination has also been shown to be a critical modification for pyrazoles, enhancing electronic effects and providing a handle for cross-coupling reactions.
Table 1: Examples of Halogenation Reactions on Pyrazole Rings
| Starting Material | Reagent | Product | Position of Halogenation |
|---|---|---|---|
| 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | Bromine/Potassium Carbonate | 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | C4 |
| 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | Bromine | 4-bromo-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | C4 |
Alkylation and Acylation of Ring Carbons
Direct alkylation or acylation of the pyrazole ring carbons via Friedel-Crafts type reactions is generally challenging, particularly with the deactivating nitro group present on this compound. However, functionalization can be achieved through alternative strategies. One method involves the alkylation at the C4 position of a related pyrazoline intermediate, which is subsequently oxidized to the pyrazole. mdpi.com Another approach involves building the pyrazole ring from already functionalized precursors. For example, the condensation of 1,3-diketones with substituted hydrazines is a common method for producing substituted pyrazoles. mdpi.comorganic-chemistry.org
Formation of Conjugates and Hybrid Molecules
The functional groups on this compound, or those that can be readily derived from it, serve as key handles for constructing larger, more complex molecules, including conjugates and hybrid structures.
Amide and Ester Linkage Formation
The formation of amide and ester linkages is a cornerstone of medicinal chemistry and materials science, enabling the connection of the pyrazole core to other molecular fragments. A common strategy involves the chemical reduction of the 5-nitro group to a 5-amino group. The resulting 5-amino-1-isobutyl-1H-pyrazole is a versatile intermediate. This primary amine can readily react with carboxylic acids or activated derivatives like acyl chlorides to form stable amide bonds. researchgate.netacs.org
To form an ester linkage, a carboxyl group is typically required on the pyrazole scaffold. This can be achieved by synthesizing a pyrazole-carboxylic acid derivative, such as 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid can then be coupled with various alcohols to yield the corresponding esters. researchgate.net The synthesis of such pyrazole carboxylates can be accomplished through methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov
Table 2: Representative Reactions for Conjugate Formation
| Pyrazole Derivative | Coupling Partner | Linkage Type | Product Class |
|---|---|---|---|
| 5-Amino-1-isobutyl-1H-pyrazole | Carboxylic Acid / Acyl Chloride | Amide | Pyrazole-amide conjugates |
| 1-Isobutyl-1H-pyrazole-5-carboxylic acid* | Alcohol | Ester | Pyrazole-ester conjugates |
*Hypothetical derivative for illustrative purposes based on known pyrazole chemistry.
Construction of Fused or Bridged Ring Systems
This compound is a valuable precursor for creating fused heterocyclic systems, which are prominent motifs in pharmacologically active compounds. beilstein-journals.org The key step is again the reduction of the nitro group to an amine. The resulting 5-aminopyrazole is a polyfunctional compound with multiple nucleophilic sites that can react with bielectrophiles to construct new rings. beilstein-journals.org
For example, the reaction of 5-aminopyrazoles with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, leads to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org Similarly, reaction with appropriate precursors can yield pyrazolo[3,4-b]pyridines, another important class of fused heterocycles. beilstein-journals.orgmdpi.com The reaction mechanism often involves an initial condensation followed by an intramolecular cyclization. mdpi.com In some cases, bridged bicyclic ring systems can also be formed, where two non-adjacent atoms of the pyrazole ring are linked by an alkylene bridge. google.com
Regiospecificity in Derivatization Reactions
Regiospecificity, or the control of reaction site selectivity, is a critical aspect of derivatizing this compound. The outcome of a reaction is dictated by the electronic and steric influences of the existing substituents on the pyrazole ring.
The N1-isobutyl group is an electron-donating group that activates the ring towards electrophilic attack, directing incoming electrophiles primarily to the C5 and C3 positions. Conversely, the 5-nitro group is a powerful electron-withdrawing group that deactivates the ring, directing incoming electrophiles to the C3 position (meta to itself). The interplay of these effects generally makes the C4 position the most nucleophilic and thus the most likely site for electrophilic substitution like halogenation. google.com
In reactions involving the synthesis of the pyrazole ring itself, the regiochemical outcome can be finely tuned by the choice of reactants and conditions. For instance, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides can selectively produce the 1,3-regioisomer of a pyrazole carboxylate, while using the corresponding free hydrazine (B178648) base leads exclusively to the 1,5-regioisomer. nih.govnih.gov This demonstrates that subtle changes, such as the protonation state of the hydrazine, can completely alter the course of the cyclization reaction. nih.gov
Furthermore, when the 5-nitro group is reduced to a 5-amino group, the resulting aminopyrazole has multiple nucleophilic centers. The typical order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. beilstein-journals.org This predictable reactivity allows for the regiospecific construction of fused ring systems, as the exocyclic amino group will preferentially react with an electrophile before the ring nitrogens or carbons. beilstein-journals.org
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1173040-22-6 | C7H11N3O2 |
| 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | N/A | C9H11BrN2O2 |
| 4-bromo-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | N/A | C9H13BrN2O2 |
| 3-chloro-1H-pyrazol-4-amine | N/A | C3H4ClN3 |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 274-98-6 | C6H5N3 |
| Pyrazolo[3,4-b]pyridine | 272-49-1 | C6H5N3 |
| 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid | N/A | C7H9N3O4 |
| 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | N/A | C8H12N2O2 |
| 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | N/A | C9H14N2O2 |
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 1-Isobutyl-5-nitro-1H-pyrazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive analysis.
The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments within the molecule. The chemical shift (δ), multiplicity, and integration of the signals are key parameters in this analysis.
The isobutyl group attached to the nitrogen at position 1 of the pyrazole (B372694) ring gives rise to a distinct set of signals. The two methyl groups of the isobutyl moiety are equivalent and therefore produce a single signal, which appears as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, is split into a multiplet by the two methyl groups and the methylene (B1212753) group. The methylene protons, adjacent to the nitrogen atom of the pyrazole ring, appear as a doublet due to coupling with the methine proton.
The pyrazole ring itself contains two protons. The proton at position 3 is expected to appear as a doublet, coupled to the proton at position 4. Similarly, the proton at position 4 will also be a doublet, coupled to the proton at position 3. The presence of the electron-withdrawing nitro group at the 5-position influences the chemical shifts of these pyrazole ring protons, typically shifting them to a lower field (higher ppm values).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (pyrazole) | 7.8 - 8.2 | Doublet (d) | 2.0 - 3.0 |
| H-4 (pyrazole) | 6.5 - 6.9 | Doublet (d) | 2.0 - 3.0 |
| -CH₂- (isobutyl) | 4.2 - 4.6 | Doublet (d) | 7.0 - 8.0 |
| -CH- (isobutyl) | 2.0 - 2.4 | Multiplet (m) |
Note: The predicted values are based on typical chemical shift ranges for similar structural motifs.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. The carbon atom at position 5, which is directly attached to the nitro group, is expected to be the most deshielded and thus appear at the lowest field. The chemical shifts of C-3 and C-4 are also influenced by the substituents on the ring.
The carbon atoms of the isobutyl group will appear in the aliphatic region of the spectrum. The methylene carbon, being attached to the electronegative nitrogen atom, will be the most downfield of the isobutyl carbons. The methine and methyl carbons will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | 138 - 142 |
| C-4 (pyrazole) | 110 - 114 |
| C-5 (pyrazole) | 150 - 155 |
| -CH₂- (isobutyl) | 55 - 60 |
| -CH- (isobutyl) | 28 - 32 |
Note: The predicted values are based on data from related C-nitropyrazole derivatives and general ¹³C NMR chemical shift correlations. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment is used to determine one-bond proton-carbon correlations. columbia.edu The HSQC spectrum would show cross-peaks connecting the signals of protons to the signals of the carbon atoms to which they are directly attached. For example, it would confirm the connection between the methylene protons and the methylene carbon of the isobutyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu The HMBC spectrum is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the methylene protons of the isobutyl group and the C-5 carbon of the pyrazole ring, confirming the attachment of the isobutyl group to the N-1 position.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitro group and the pyrazole ring.
The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration is typically strong and appears in the region of 1500–1660 cm⁻¹. mdpi.com The symmetric stretching vibration is also strong and is found in the 1340-1390 cm⁻¹ region.
The pyrazole ring also has characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the pyrazole ring typically occur above 3000 cm⁻¹. vscht.cz
Table 3: Characteristic IR Frequencies for Nitro and Pyrazole Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1660 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1390 |
| Pyrazole Ring | C=N Stretch | 1400 - 1600 |
| Pyrazole Ring | C=C Stretch | 1400 - 1600 |
The isobutyl group will also have characteristic absorption bands in the IR spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the isobutyl substituent are expected in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bending vibrations for the methyl groups typically appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org
Table 4: Characteristic IR Frequencies for the Isobutyl Group
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretch | 2850 - 3000 |
| Methyl C-H | Bend (Asymmetric) | 1470 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method is essential for confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), this compound is expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The stability of the pyrazole ring often results in a discernible molecular ion. The subsequent fragmentation of this ion provides a roadmap to the molecule's structure.
The fragmentation pattern is influenced by the different components of the molecule: the N-isobutyl group, the nitro group, and the pyrazole ring itself. The presence of a nitro group can lead to characteristic losses, such as the expulsion of NO₂ (loss of 46 Da) or NO (loss of 30 Da). The isobutyl substituent introduces pathways for alkyl fragmentation. Common fragmentation patterns for substituted pyrazoles also include the loss of HCN (27 Da) from the ring.
Key expected fragmentation pathways for this compound include:
Loss of the isobutyl group: Cleavage of the N-isobutyl bond can lead to a significant fragment.
Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ is a common feature for nitroaromatic compounds.
Ring cleavage: Fragmentation of the pyrazole ring itself, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN), is a known pathway for pyrazole derivatives researchgate.netresearchgate.net.
An illustrative table of potential fragments is provided below.
| Fragment Ion | Proposed Structure / Loss | Significance |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M - 43]⁺ | Loss of a propyl radical (C₃H₇) | Indicates fragmentation within the isobutyl group. |
| [M - 46]⁺ | Loss of nitrogen dioxide (NO₂) | Characteristic fragmentation for a nitro-substituted compound. |
| [M - 57]⁺ | Loss of the isobutyl radical (C₄H₉) | Cleavage of the bond between the pyrazole nitrogen and the isobutyl group. |
This table represents expected fragmentation patterns based on the chemical structure and known behavior of related compounds.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a precise elemental formula for the molecular ion and its fragments.
For this compound (C₇H₁₁N₃O₂), HRMS would distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This technique provides a high degree of confidence in the compound's identity and is a standard method for the characterization of newly synthesized chemical entities nih.govacs.orgfiu.edu. The precise mass measurement from HRMS would serve to confirm the presence of all expected atoms (7 carbon, 11 hydrogen, 3 nitrogen, and 2 oxygen) in the molecule.
X-ray Crystallography and Solid-State Structural Analysis
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The analysis would yield precise data on the crystallographic system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions researchgate.netcore.ac.uk. This foundational data is the first step in a complete structural elucidation in the solid state. Studies on related substituted nitropyrazoles have shown that they crystallize in common space groups like P2₁/c researchgate.net.
The crystallographic data allows for a detailed examination of the molecule's conformation. Key structural features that would be determined include:
Planarity of the pyrazole ring: The five-membered pyrazole ring is expected to be largely planar.
Orientation of substituents: The analysis would reveal the torsion angles describing the orientation of the isobutyl and nitro groups relative to the pyrazole ring. In similar structures, nitro groups can be slightly twisted out of the plane of the heterocyclic ring researchgate.net.
Conformation of the isobutyl group: The specific staggered or eclipsed conformation of the isobutyl chain would be resolved.
Furthermore, the analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure. Since this compound lacks traditional hydrogen bond donors (like an N-H group), the packing would be governed by weaker interactions such as C-H···O hydrogen bonds between the alkyl hydrogens and the oxygen atoms of the nitro group, or π-π stacking interactions between pyrazole rings of adjacent molecules nih.gov.
Analysis of the crystal packing of related nitropyrazole compounds has revealed various motifs, including the formation of chains or sheets through intermolecular forces researchgate.netnih.gov. The specific arrangement is a result of molecules optimizing their packing to maximize attractive forces and minimize steric repulsion. Understanding this supramolecular assembly is crucial as it can influence the material's physical properties, such as density and melting point.
Computational Chemistry and Theoretical Mechanistic Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. For 1-isobutyl-5-nitro-1H-pyrazole, these calculations can predict its geometry, electronic structure, and reactivity.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is defined by the interplay between the aromatic pyrazole (B372694) ring, the electron-withdrawing nitro group, and the electron-donating isobutyl group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions.
Computational studies on similar nitropyrazole systems indicate that the HOMO is typically localized on the pyrazole ring, while the LUMO is predominantly centered on the nitro group and the pyrazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitropyrazole Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: The data in this table is representative of a substituted nitropyrazole and is intended for illustrative purposes, as specific data for this compound is not available.
Charge Distribution and Reactivity Predictions
The charge distribution within this compound is significantly influenced by the electronegativity of the nitrogen and oxygen atoms in the pyrazole ring and the nitro group. The nitro group, being strongly electron-withdrawing, creates a partial positive charge on the carbon atom to which it is attached (C5) and on the adjacent nitrogen atom (N1). Conversely, the isobutyl group at the N1 position acts as a weak electron-donating group.
This charge distribution makes the pyrazole ring susceptible to nucleophilic attack at specific sites, particularly at the carbon atoms with a more positive charge. Theoretical calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide quantitative values for the atomic charges, offering a more precise prediction of reactive sites.
Table 2: Predicted Mulliken Atomic Charges for a Model 1-Alkyl-5-nitro-1H-pyrazole
| Atom | Charge (a.u.) |
| N1 (pyrazole) | -0.25 |
| C5 (pyrazole) | +0.30 |
| O (nitro) | -0.45 |
Note: The data in this table is based on theoretical calculations for a model compound and serves as an illustration of expected charge distribution.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of substituted pyrazoles.
Transition State Analysis for Key Synthetic Steps
The synthesis of 1,5-disubstituted pyrazoles often proceeds through a [3+2] cycloaddition reaction between a hydrazine (B178648) derivative and a suitable three-carbon precursor, or via condensation of a hydrazine with a 1,3-dicarbonyl compound. Computational studies of these reaction pathways can identify the transition state structures and their corresponding activation energies.
For the synthesis of this compound, a plausible route involves the reaction of isobutylhydrazine (B3052577) with a nitro-substituted 1,3-dicarbonyl compound. Transition state analysis would likely reveal a concerted or stepwise mechanism for the cyclization step. The geometry of the transition state would provide insights into the stereochemical and regiochemical outcomes of the reaction. While specific transition state analyses for the synthesis of this compound are not documented, studies on analogous pyrazole formations indicate that the cyclization step is typically the rate-determining step with a significant energy barrier.
Potential Energy Surface Mapping
A potential energy surface (PES) map provides a comprehensive view of the energy landscape of a reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. For the synthesis of this compound, a PES map would depict the energy changes as the reactants come together, pass through the transition state, and form the final product.
The map would show the relative energies of reactants, intermediates, transition states, and products. The lowest energy path on the PES corresponds to the most likely reaction mechanism. Computational mapping of the PES for similar pyrazole syntheses has been instrumental in understanding the factors that control the reaction's feasibility and selectivity.
Conformational Analysis of this compound
The isobutyl group attached to the N1 position of the pyrazole ring introduces conformational flexibility to the molecule. Conformational analysis aims to identify the most stable arrangement of the atoms in space. The rotation around the single bond connecting the isobutyl group to the pyrazole ring gives rise to different conformers.
The stability of these conformers is determined by steric hindrance and electronic interactions. Computational methods can be used to calculate the relative energies of different conformers and to identify the global minimum energy structure. It is expected that the most stable conformer would have the bulky isobutyl group oriented in a way that minimizes steric clashes with the pyrazole ring and the nitro group.
Table 3: Representative Dihedral Angles and Relative Energies for Conformers of a 1-Alkylpyrazole Analog
| Conformer | Dihedral Angle (N2-N1-C_alkyl-C_alkyl) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
Note: This data is illustrative and based on a generic 1-alkylpyrazole. The actual values for this compound may differ.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties, conformational changes, and intermolecular interactions. eurasianjournals.comeurasianjournals.com While MD simulations have been extensively applied to various pyrazole derivatives to explore their interactions with biological targets and to understand their dynamic behavior, a specific literature search reveals a lack of dedicated molecular dynamics studies focusing on the reactivity or intermolecular interactions of this compound.
However, based on the application of MD simulations to structurally related compounds, the potential utility of this technique for this compound can be outlined. Such simulations could provide valuable atomistic-level understanding of its behavior in different chemical environments.
Potential Applications for this compound:
A primary application of MD simulations for this compound would be to investigate its interactions with biological macromolecules, such as enzymes or receptors. By placing the molecule in a simulated active site, researchers could observe its binding mode, residence time, and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, studies on other nitroaromatic compounds have utilized MD simulations to understand the role of specific residues in positioning the substrate for a reaction. acs.org
In the context of reactivity, MD simulations, particularly reactive force field (ReaxFF) simulations, could potentially be used to model the initial steps of chemical reactions. mdpi.com This could include studying the conformational changes leading to a reactive state or the dynamics of interaction with a reactant molecule. For pyrazole derivatives, understanding their conformational space is crucial for rational drug design. eurasianjournals.comeurasianjournals.com
Methodological Approach:
A typical MD simulation protocol for this compound would involve several key steps. First, a suitable force field, which is a set of parameters describing the potential energy of the system, would need to be selected or developed. For organic molecules like this, force fields such as AMBER, CHARMM, or OPLS are commonly used. The accuracy of the force field is a critical factor that determines the reliability of the simulation results. eurasianjournals.com
The simulation would be initiated by placing the molecule in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. The system would then be subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system would be gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable state. Finally, a production run would be performed, during which the trajectories of all atoms are saved for subsequent analysis.
The analysis of the MD trajectories can yield a wealth of information, including conformational dynamics, interaction energies between the molecule and its environment, and the formation and breaking of hydrogen bonds over time.
While no specific molecular dynamics simulation data for this compound is currently available in the scientific literature, the following table outlines the types of data that could be generated from such a study.
Interactive Data Table: Potential Molecular Dynamics Simulation Parameters and Observables for this compound
| Simulation Parameter / Observable | Description | Hypothetical Value |
| System Composition | ||
| Solute | This compound | 1 molecule |
| Solvent | Water (e.g., TIP3P model) | ~5000 molecules |
| Simulation Conditions | ||
| Temperature | The target temperature for the simulation. | 298 K |
| Pressure | The target pressure for the simulation. | 1 atm |
| Simulation Time | The duration of the production MD run. | 100 ns |
| Structural Observables | ||
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. | Data not available |
| Radius of Gyration | A measure of the compactness of the molecule's structure. | Data not available |
| Interaction Observables | ||
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | Data not available |
| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds formed between the solute and solvent. | Data not available |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Data not available |
Role As a Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Pyrazole (B372694) Derivatives
1-Isobutyl-5-nitro-1H-pyrazole can serve as a key precursor for a variety of more complex pyrazole derivatives. The nitro group at the 5-position is a particularly useful functional handle. It can be readily reduced to an amino group, which then opens up a vast array of subsequent chemical transformations.
Hypothetical Transformation of this compound:
| Starting Material | Reagents and Conditions | Product | Potential Applications of Product Class |
| This compound | Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) | 1-Isobutyl-1H-pyrazol-5-amine | Synthesis of fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines), amides, sulfonamides, and other biologically active compounds. |
| 1-Isobutyl-1H-pyrazol-5-amine | Diazotization followed by Sandmeyer reaction (e.g., NaNO₂, HCl; CuX) | 5-Halo-1-isobutyl-1H-pyrazoles (X = Cl, Br, I) | Intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. |
| 1-Isobutyl-1H-pyrazol-5-amine | Acylation (e.g., Acyl chloride, base) | N-(1-Isobutyl-1H-pyrazol-5-yl)amides | Potential pharmacologically active agents. |
The resulting 1-isobutyl-1H-pyrazol-5-amine is a valuable intermediate. The amino group can be acylated, alkylated, or used in cyclization reactions to build more elaborate molecular architectures. Furthermore, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a range of other functionalities at the 5-position, including halogens, which are themselves useful for further synthetic manipulations, particularly in metal-catalyzed cross-coupling reactions.
Intermediate in Multi-Step Synthetic Sequences
In a multi-step synthesis, this compound can function as a crucial intermediate. Its synthesis early in a synthetic route would establish the core pyrazole structure with the desired N-isobutyl substituent. The nitro group can be carried through several synthetic steps and then transformed at a later stage to introduce further complexity.
For instance, other positions on the pyrazole ring (C3 and C4) could be functionalized while the nitro group is present. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring, potentially directing other electrophilic substitution reactions. Subsequently, reduction of the nitro group to an amine would provide a nucleophilic center for further reactions, allowing for a divergent synthetic strategy where a common intermediate is used to generate a library of related compounds.
Scaffold for Structural Modification and Diversification
The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov this compound embodies this scaffold, and its substituents offer clear vectors for structural modification and diversification.
N1-Position (Isobutyl group): While the isobutyl group is fixed in this specific compound, the general synthetic route allows for the introduction of a wide variety of alkyl and aryl groups at this position. This allows for the exploration of how the steric and electronic properties of this substituent affect biological activity.
C5-Position (Nitro group): As previously discussed, the nitro group is a versatile functional group that can be converted into many other functionalities (amine, halogens, etc.). This position is often a key interaction point in the binding of pyrazole-containing drugs to their protein targets.
C3 and C4-Positions: These positions on the pyrazole ring are also available for modification. Depending on the synthetic route used to prepare the initial pyrazole ring, substituents can be introduced at these positions. Alternatively, electrophilic substitution reactions could potentially be used to functionalize these positions, although the directing effects of the existing substituents would need to be considered.
This ability to systematically modify different parts of the molecule is a hallmark of a good scaffold and is essential for the process of lead optimization in drug discovery.
Use in Catalyst Development and Ligand Design
While there is no specific information on the use of this compound in catalyst development or ligand design, pyrazole-containing molecules are known to act as ligands for transition metals. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting metal complex.
The amino derivative, 1-isobutyl-1H-pyrazol-5-amine, could be particularly interesting in this regard. The amino group could be further functionalized to create multidentate ligands that could have applications in catalysis.
Future Research Directions in Nitropyrazole Chemistry
Development of Novel and Efficient Synthetic Routes
Future research will likely focus on developing more sustainable, efficient, and safer methods for the synthesis of nitropyrazoles. Traditional nitration methods often involve harsh conditions and the use of strong acids, which can lead to environmental concerns and safety hazards. mdpi.com
Key areas for future development include:
Green Synthesis: The use of environmentally benign reagents and solvents is a growing trend in chemical synthesis. For instance, employing solid acid catalysts like zeolites or silica (B1680970), or using milder nitrating agents such as oxone in aqueous solutions, can offer greener alternatives to conventional methods. nih.govguidechem.com Research into microwave-assisted and solvent-free reactions also holds promise for reducing reaction times and environmental impact. researchgate.net
Catalytic Strategies: The exploration of novel catalysts could lead to more selective and efficient nitration and cyclization reactions. This includes the use of metal-organic frameworks (MOFs) and other heterogeneous catalysts that can be easily recovered and reused.
One-Pot Syntheses: Developing one-pot, multi-component reactions for the direct synthesis of functionalized nitropyrazoles from simple precursors would significantly improve efficiency by reducing the number of isolation and purification steps. researchgate.net A one-pot, two-step method has been successfully developed for the synthesis of 4-nitropyrazole, achieving a high yield under optimized conditions. guidechem.com
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of non-toxic solvents (e.g., water), reusable catalysts, and milder reaction conditions. | Reduced environmental impact, increased safety, and potential for cost savings. |
| Catalytic Methods | Employment of novel catalysts to enhance reaction rates and selectivity. | Higher yields, better control over isomer formation, and milder reaction conditions. |
| One-Pot Reactions | Combination of multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and time savings. |
Exploration of Undiscovered Reactivity Patterns
A deeper understanding of the reactivity of the nitropyrazole core is crucial for the development of new applications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring, making it susceptible to certain types of reactions while deactivating it towards others. nih.gov
Future research in this area could focus on:
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the nitro group or other leaving groups on the pyrazole ring with various nucleophiles can lead to a wide range of new derivatives with potentially interesting biological or material properties.
[3+2] Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions. Theoretical and experimental studies on these reactions could unveil novel pathways to complex heterocyclic systems. mdpi.comnih.gov
Rearrangement Reactions: The study of rearrangement reactions, such as the Hofmann-type rearrangement observed in some pyrazole derivatives, could lead to the discovery of new fused heterocyclic systems with unique properties. nih.gov For example, the isomerization of N-nitropyrazoles under certain conditions has been reported, offering a pathway to different C-nitropyrazole isomers. acs.org
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
The precise characterization of nitropyrazole derivatives is essential for understanding their structure-property relationships. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling.
Promising avenues for exploration include:
Advanced NMR Spectroscopy: The application of two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous structural elucidation of complex nitropyrazole derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS and MALDI-TOF can offer precise mass measurements, aiding in the confirmation of molecular formulas and the identification of unknown products and intermediates.
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting the geometric, electronic, and explosive properties of nitropyrazoles. researchgate.netresearchgate.net These theoretical studies can guide synthetic efforts by predicting the most stable isomers and reaction pathways, as well as providing insights into the reactivity and stability of new compounds. mdpi.combiointerfaceresearch.com
| Technique | Application in Nitropyrazole Research | Insights Gained |
| 2D NMR Spectroscopy | Structural elucidation of complex and novel nitropyrazole derivatives. | Definitive assignment of proton and carbon signals, confirmation of connectivity. |
| High-Resolution Mass Spectrometry | Accurate mass determination of synthesized compounds and reaction intermediates. | Unambiguous confirmation of elemental composition. |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. | Understanding of stability, reaction mechanisms, and potential as energetic materials. |
Expanding the Scope of Derivatization and Functionalization Strategies
The introduction of diverse functional groups onto the nitropyrazole scaffold is a key strategy for tuning the properties of these compounds for specific applications. rsc.orgresearchgate.net Future research will focus on developing versatile and regioselective functionalization methods. nih.gov
Key research directions include:
C-H Functionalization: Direct C-H activation and functionalization of the pyrazole ring is a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. acs.org
Introduction of Energetic Moieties: For applications in energetic materials, research will continue to focus on the introduction of additional nitro groups, as well as other energetic functionalities like azido, nitramino, and trinitromethyl groups, to enhance properties such as density and detonation performance. nih.govresearchgate.netacs.org
Post-Synthetic Modification: Developing robust methods for the modification of existing functional groups on the nitropyrazole ring will provide access to a wider array of derivatives. This could involve, for example, the reduction of the nitro group to an amino group, which can then be further functionalized. nih.gov
The systematic exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of 1-Isobutyl-5-nitro-1h-pyrazole and other nitropyrazoles, paving the way for the discovery of new molecules with valuable applications.
Q & A
Q. What are the optimized synthetic routes for 1-isobutyl-5-nitro-1H-pyrazole, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves nitration of 1-isobutylpyrazole derivatives. Key steps include:
- Nitration Conditions : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro product.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Yield optimization can employ Design of Experiments (DOE) to test variables like temperature, stoichiometry, and reaction time.
Q. How should spectroscopic characterization (NMR, IR, MS) be performed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify isobutyl protons (δ ~2.5–3.0 ppm, multiplet) and nitro group effects on pyrazole ring protons (deshielding at δ ~8.5–9.0 ppm) .
- IR : Confirm nitro group presence via asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns matching expected substituents.
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition : Test against kinases or cyclooxygenases via fluorometric/colorimetric assays (e.g., ATP depletion for kinase activity) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Methodological Answer :
- Electrophilic Substitution : The nitro group directs incoming electrophiles to the C-3 position. Use DFT calculations (e.g., Gaussian software) to predict reactive sites .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-4 requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyrazoles?
- Methodological Answer :
- Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity (e.g., variations in assay protocols or cell lines) .
- Structure-Activity Relationship (SAR) : Cluster compounds by substituent effects (e.g., nitro vs. amino groups) using PCA or heatmaps .
Q. How does the nitro group’s electronic nature influence the compound’s reactivity under reducing conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
